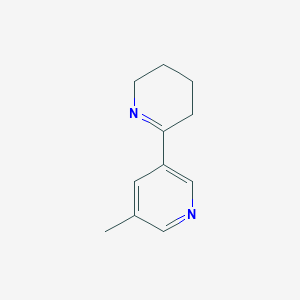

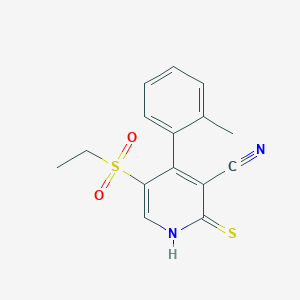

![molecular formula C8H9IN4 B11780962 6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11780962.png)

6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-ヨード-3-イソプロピル-[1,2,4]トリアゾロ[4,3-a]ピラジンは、トリアゾロピラジン類に属する複素環式化合物です。この化合物は、トリアゾロ[4,3-a]ピラジン環系の6位にヨウ素原子、3位にイソプロピル基が存在することを特徴としています。

2. 合成方法

合成経路と反応条件

6-ヨード-3-イソプロピル-[1,2,4]トリアゾロ[4,3-a]ピラジンの合成は、一般的に、適切な前駆体を特定の条件下で環化させることで行われます。 一般的な方法の1つは、2-ヒドラジノピリジンと置換された芳香族アルデヒドを室温でワンポット合成で反応させる方法です 。この方法は効率的で操作が簡単であるため、実験室規模の合成に適しています。

工業生産方法

6-ヨード-3-イソプロピル-[1,2,4]トリアゾロ[4,3-a]ピラジンの具体的な工業生産方法はあまりよく知られていませんが、一般的なアプローチとしては、実験室規模の合成方法をスケールアップする方法が考えられます。これには、最終生成物の収率と純度を高くするために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in a one-pot synthesis at room temperature . This method is efficient and operationally simple, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

化学反応の分析

反応の種類

6-ヨード-3-イソプロピル-[1,2,4]トリアゾロ[4,3-a]ピラジンは、以下を含む様々な化学反応を起こす可能性があります。

置換反応: 6位のヨウ素原子は、適切な試薬を用いることで他の官能基と置換することができます。

酸化および還元反応: この化合物は、酸化および還元反応を起こすことがあり、その化学構造と特性が変わります。

一般的な試薬と条件

置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれ、適切な条件下でヨウ素原子を置換することができます。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用することができます。

還元反応: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、置換反応は、ヨウ素原子を置換する異なる官能基を持つ様々な誘導体を生成する可能性があります。

科学的研究の応用

6-ヨード-3-イソプロピル-[1,2,4]トリアゾロ[4,3-a]ピラジンは、いくつかの科学研究における応用があります。

医薬品化学: c-MetおよびVEGFR-2キナーゼを標的にしたキナーゼ阻害剤としての可能性が研究されています。これは、抗癌剤開発の有望な候補となっています。

抗菌活性: トリアゾロ[4,3-a]ピラジンのいくつかの誘導体は、黄色ブドウ球菌や大腸菌などの菌株に対して抗菌活性を示すことが分かっています.

ケミカルバイオロジー: この化合物は、その独特の化学的特性により、様々な生物学的経路や分子間相互作用を研究するためのツールとして使用することができます。

作用機序

6-ヨード-3-イソプロピル-[1,2,4]トリアゾロ[4,3-a]ピラジンの作用機序には、特定の分子標的との相互作用が含まれます。 例えば、キナーゼ阻害剤として、c-MetおよびVEGFR-2キナーゼの活性部位に結合し、その活性を阻害します 。これは、細胞増殖と生存に関与するシグナル伝達経路の阻害につながり、特定の癌細胞株に対して効果を発揮します。

6. 類似の化合物との比較

類似の化合物

[1,2,4]トリアゾロ[4,3-a]ピラジン誘導体: 4-オキソ-ピリダジノン部分を有する化合物などは、キナーゼ阻害活性について研究されています.

ピロロピラジン誘導体: これらの化合物は、類似の核構造を共有し、様々な生物活性について研究されています.

独自性

6-ヨード-3-イソプロピル-[1,2,4]トリアゾロ[4,3-a]ピラジンは、ヨウ素原子とイソプロピル基の存在により、独特の化学的特性と生物活性を備えています。 c-MetとVEGFR-2を標的とするデュアルキナーゼ阻害剤としての可能性は特に注目すべきであり、癌治療における薬剤耐性を克服するための有望なアプローチを提供します .

類似化合物との比較

Similar Compounds

[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: Compounds such as those bearing 4-oxo-pyridazinone moieties have been studied for their kinase inhibitory activity.

Pyrrolopyrazine Derivatives: These compounds share a similar core structure and have been explored for various biological activities.

Uniqueness

6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine stands out due to the presence of the iodine atom and the isopropyl group, which confer unique chemical properties and biological activities. Its potential as a dual kinase inhibitor targeting c-Met and VEGFR-2 is particularly noteworthy, as it offers a promising approach to overcoming drug resistance in cancer therapy .

特性

分子式 |

C8H9IN4 |

|---|---|

分子量 |

288.09 g/mol |

IUPAC名 |

6-iodo-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazine |

InChI |

InChI=1S/C8H9IN4/c1-5(2)8-12-11-7-3-10-6(9)4-13(7)8/h3-5H,1-2H3 |

InChIキー |

ZKQJCUMZGAIFMJ-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=NN=C2N1C=C(N=C2)I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

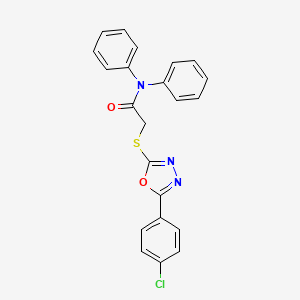

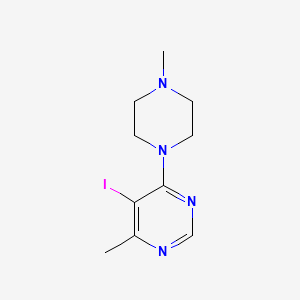

![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid](/img/structure/B11780916.png)

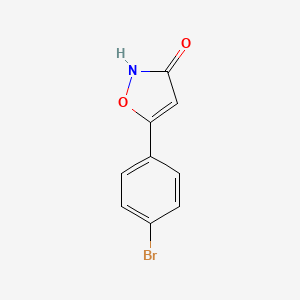

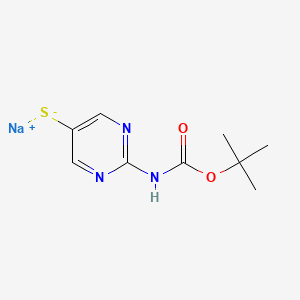

![3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11780930.png)

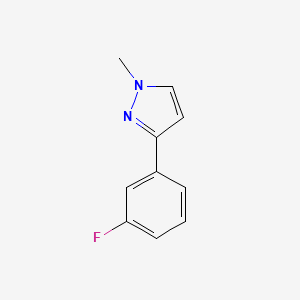

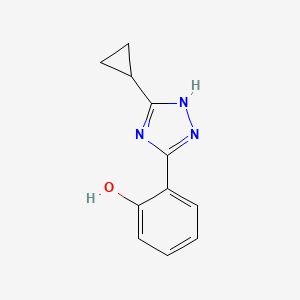

![2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780965.png)